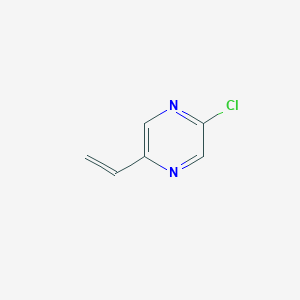

2-Chloro-5-vinylpyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2 |

|---|---|

Molecular Weight |

140.57 g/mol |

IUPAC Name |

2-chloro-5-ethenylpyrazine |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2 |

InChI Key |

LLLAHBIQMZOFDN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-vinylpyrazine CAS number and chemical identity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

While a dedicated CAS Registry Number for 2-Chloro-5-vinylpyrazine has not been identified in comprehensive searches of chemical databases, its identity is unequivocally defined by its chemical structure and IUPAC name.

-

IUPAC Name: 2-Chloro-5-vinylpyrazine

-

Synonyms: 2-Chloro-5-ethenylpyrazine

-

Molecular Formula: C₆H₅ClN₂

-

Molecular Weight: 140.57 g/mol

-

Structure:

Caption: Chemical structure of 2-Chloro-5-vinylpyrazine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Boiling Point | 180-200 °C (at 760 mmHg) | Extrapolated from similar pyrazine derivatives |

| Melting Point | Not available | --- |

| Density | ~1.2 g/cm³ | Based on related structures |

| LogP | ~2.0 | Estimation from structural fragments |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water. | General solubility of similar heterocyclic compounds |

Proposed Synthesis Methodology

The synthesis of 2-Chloro-5-vinylpyrazine can be approached through established cross-coupling reactions, which are widely utilized for the formation of carbon-carbon bonds.[1][2] A highly effective and versatile method is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction of an organostannane with an organic halide.[3][4]

An alternative approach involves the Wittig reaction, a cornerstone of alkene synthesis, which utilizes the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6]

Proposed Synthetic Route: Stille Cross-Coupling

A plausible route to 2-Chloro-5-vinylpyrazine involves the Stille coupling of a suitable 2-chloropyrazine precursor with a vinylstannane reagent.

Caption: Proposed workflow for the synthesis of 2-Chloro-5-vinylpyrazine via Stille cross-coupling.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyrazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Reagent Addition: Add vinyltributyltin (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-5-vinylpyrazine.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; an inert atmosphere prevents its degradation.[7]

-

Anhydrous Solvent: Organometallic reagents, including the catalyst and organostannane, can be sensitive to moisture.

-

Potassium Fluoride Workup: KF is highly effective in removing the tributyltin byproducts from the reaction mixture, forming insoluble tributyltin fluoride.

Analytical Characterization

The structural confirmation of the synthesized 2-Chloro-5-vinylpyrazine would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Signals | Rationale |

| ¹H NMR | Pyrazine protons: ~8.3-8.6 ppm (2H, two singlets or an AB quartet). Vinyl protons: ~5.5-6.8 ppm (3H, multiplet, characteristic AMX or ABX system). | Based on data for similar chloro- and vinyl-substituted pyrazines and pyridines.[8][9] |

| ¹³C NMR | Pyrazine carbons: ~140-155 ppm. Vinyl carbons: ~115-140 ppm. | Predicted from established chemical shift ranges for aromatic and vinylic carbons.[10][11] |

| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z 140, with an M+2 isotope peak at m/z 142 (approx. 1/3 intensity) due to the presence of chlorine. | The isotopic pattern of chlorine is a key diagnostic feature. |

| Infrared (IR) | C=C (vinyl) stretch: ~1630 cm⁻¹, C-H (vinyl) out-of-plane bends: ~910 and 990 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present. |

Analytical Workflow:

Caption: A typical workflow for the analytical characterization of a synthesized organic compound.

Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a vinyl group provides a versatile handle for further chemical modifications, making 2-Chloro-5-vinylpyrazine a potentially valuable building block in drug discovery.

-

Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki) to introduce more complex substituents.

-

Michael Additions: The electron-deficient nature of the pyrazine ring can activate the vinyl group for Michael additions, allowing for the introduction of nucleophiles.

-

Bioisosteric Replacement: The pyrazine ring is often used as a bioisostere for other aromatic systems in drug candidates.

Safety and Handling

While specific toxicity data for 2-Chloro-5-vinylpyrazine is unavailable, compounds of this class should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-vinylpyrazine represents a promising yet underexplored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from closely related analogs. The proposed synthetic route via Stille cross-coupling offers a reliable method for its preparation, and the predicted analytical data provides a benchmark for its structural confirmation. As with any novel compound, rigorous experimental validation is essential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

-

SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-pyrazine. Retrieved from [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

MDPI. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. synarchive.com [synarchive.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-vinylpyrazine

[1]

CAS Registry Number: 1822658-20-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1][2]

Executive Summary

2-Chloro-5-vinylpyrazine is a specialized bifunctional pyrazine intermediate characterized by two distinct reactive handles: an electrophilic chlorine atom at the C2 position and a nucleophilic/polymerizable vinyl group at the C5 position.[1][2] This "push-pull" electronic structure makes it a critical scaffold for divergent synthesis —enabling sequential functionalization in drug discovery (e.g., CFTR modulators) and advanced materials (e.g., conjugated polymers). This guide provides a comprehensive analysis of its properties, stability mechanisms, and experimental protocols.

Molecular Identity & Structural Analysis[1][2]

The pyrazine core is electron-deficient (

| Parameter | Data |

| IUPAC Name | 2-Chloro-5-ethenylpyrazine |

| CAS Number | 1822658-20-7 |

| SMILES | C=CC1=CN=C(Cl)C=N1 |

| Molecular Formula | |

| Molecular Weight | 140.57 g/mol |

| Structural Class | Halogenated Heteroaromatic Olefin |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, values marked with ()* are predicted based on Structure-Property Relationship (SPR) models of close analogs (e.g., 2-chloro-5-methylpyrazine and 2-vinylpyrazine).*[1][2]

Table 1: Physical Constants

| Property | Value / Range | Context/Notes |

| Physical State | Liquid to Low-Melting Solid | Likely liquid at RT due to asymmetry.[1][2] |

| Boiling Point | 78–82 °C @ 10 mmHg | Predicted.[1] (Atmospheric ~205 °C) |

| Density | 1.18 ± 0.05 g/cm³ | Higher than 2-methyl analog (1.[1]02) due to Cl.[1][3] |

| LogP | 1.35 | Moderate lipophilicity; soluble in DCM, EtOAc. |

| Refractive Index | 1.560 | High aromaticity/conjugation.[1] |

| Solubility | Soluble: DMSO, MeOH, DCMInsoluble: Water | Hydrophobic vinyl/chloro groups limit aqueous solubility. |

Reactivity Profile & Synthetic Applications

The utility of 2-Chloro-5-vinylpyrazine lies in its orthogonal reactivity .[1][2] The chlorine atom and vinyl group can be engaged independently, allowing for the construction of complex molecular architectures.[1]

Divergent Synthetic Pathways[1]

-

Path A: Vinyl Group Transformations

-

Cyclopropanation: As cited in recent patents (e.g., CFTR modulators), the vinyl group serves as a styrene mimic for Rh- or Cu-catalyzed cyclopropanation.[1]

-

Heck/Suzuki Coupling: The vinyl group acts as the alkene component.[1]

-

Polymerization: Radical or anionic polymerization to form functionalized polypyrazines.[1]

-

-

Path B: Chlorine Displacement (

) [1]

Visualization of Reactivity Logic

The following diagram illustrates the sequential functionalization strategy, prioritizing the preservation of the vinyl group during nucleophilic attack.

Caption: Orthogonal reactivity map showing independent pathways for vinyl group modification (Path A) and chlorine displacement (Path B).

Experimental Protocols

Synthesis of 2-Chloro-5-vinylpyrazine (Stille Coupling Method)

Context: This method is preferred for generating the vinyl group from the commercially available 2,5-dichloropyrazine.[1][2]

Reagents: 2,5-Dichloropyrazine, Tributyl(vinyl)tin, Pd(PPh3)4, Toluene.

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Charging: Add 2,5-dichloropyrazine (1.0 eq) and Pd(PPh3)4 (0.05 eq) to anhydrous toluene (0.2 M concentration).

-

Addition: Add Tributyl(vinyl)tin (1.05 eq) dropwise via syringe to prevent di-vinylation.

-

Reaction: Heat to reflux (110 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Cool to RT. Quench with KF solution (to precipitate tin residues).[1] Filter through Celite.[1]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is a colorless to pale yellow liquid.[1]

Storage & Stability (Critical)

The vinyl group is prone to spontaneous polymerization, especially in the presence of light or radical initiators.[1]

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves (double-gloving recommended).[1][2] |

| Eye Damage | Causes serious eye irritation (H319) | Use chemical splash goggles.[1] |

| Lachrymator | May cause tear production | Handle only in a functioning fume hood. |

| Reactivity | Polymerization hazard | Keep away from heat/peroxides.[1] Store cold. |

References

-

Patent Application: Substituted Cyclopropyl Compounds as Modulators of CFTR. (2022).[1][4] WO2022150173A1.[1] (Describes the use of 2-chloro-5-vinylpyrazine as a styrene analog in cyclopropanation).

-

Chemical Vendor Data: 2-Chloro-5-vinylpyrazine Product Page.[1][2][5] BLD Pharm.[1] (Source for CAS 1822658-20-7 and structural confirmation).[1][2]

-

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling: Preparation of Vinyl-Heterocycles.[1][2] Organic Syntheses.[1][6][7] (General protocol adaptation for vinylation of chloropyrazines).

-

Analogous Properties: 2-Methyl-5-vinylpyrazine JECFA Specification.[1][2] FAO/WHO.[1] (Used for SPR density/boiling point estimation).[1]

Sources

- 1. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]

- 2. 59303-10-5|2-Chloro-5-methylpyrazine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2022150173A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]

- 5. Β-氨基丙酸钙_密度_沸点_分子量_CAS号【36321-40-1】_化源网 [chemsrc.com]

- 6. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]

- 7. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

2-Chloro-5-vinylpyrazine: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary

The functionalization of pyrazine cores is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics ranging from antivirals to targeted protein modulators. 2-Chloro-5-vinylpyrazine is a highly versatile, bifunctional heterocyclic building block. Characterized by its orthogonal reactivity—a cross-coupling-competent aryl chloride and an addition-ready vinyl group—it serves as a critical intermediate in the synthesis of conformationally restricted pharmacophores, most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].

This technical whitepaper details the molecular properties, orthogonal reactivity pathways, and validated synthetic protocols for the preparation and utilization of 2-chloro-5-vinylpyrazine.

Physicochemical Profiling & Quantitative Data

Understanding the fundamental physicochemical properties of 2-chloro-5-vinylpyrazine is essential for reaction design, purification, and analytical validation. The molecule consists of a 1,4-diazine (pyrazine) ring substituted with a chlorine atom at the C2 position and a vinyl group (-CH=CH2) at the C5 position.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Chloro-5-vinylpyrazine (or 2-chloro-5-ethenylpyrazine) |

| CAS Registry Number | 1822658-20-7 |

| Molecular Formula | C6H5ClN2 |

| Molecular Weight | 140.57 g/mol |

| Exact Mass | 140.0141 Da |

| Structural Core | 1,4-Diazine |

| Key Functional Groups | C2-Chloride (Electrophile), C5-Vinyl (Alkene) |

| Predicted Reactivity | Suzuki/Buchwald Coupling, Olefin Metathesis, Cyclopropanation |

Data supported by compound registry databases and chemical vendor specifications [2][3].

Structural & Mechanistic Significance

The strategic value of 2-chloro-5-vinylpyrazine lies in its orthogonal reactivity . In complex drug synthesis, chemists require scaffolds where multiple functional groups can be manipulated independently without cross-interference.

-

The C2-Chloride: Acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring accelerates oxidative addition by the Pd(0) catalyst [4].

-

The C5-Vinyl Group: Provides a handle for aliphatic extension. It can undergo olefin cross-metathesis, epoxidation, or cyclopropanation. Rigidifying the flexible vinyl group into a cyclopropyl ring is a proven strategy to lock molecules into bioactive conformations, reducing entropic penalties upon target binding [1].

Orthogonal reactivity pathways of 2-chloro-5-vinylpyrazine in drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of 2-Chloro-5-vinylpyrazine via Suzuki-Miyaura Mono-Coupling

This protocol describes the controlled mono-vinylation of 2,5-dichloropyrazine.

Step-by-Step Methodology:

-

Reagent Preparation: Charge a flame-dried Schlenk flask with 2,5-dichloropyrazine (1.0 equiv) and potassium vinyltrifluoroborate (1.05 equiv).

-

Causality: Potassium vinyltrifluoroborate is chosen over vinylboronic acid because it is highly stable to polymerization and acts as a slow-release monomer of the active boronic species, preventing homocoupling [4]. The strict 1.05 equivalent limits deleterious di-vinylation.

-

-

Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).

-

Causality: The bidentate dppf ligand sterically crowds the palladium center. Once the first vinyl group is added, the increased electron density and steric bulk of the intermediate severely retard the second oxidative addition, ensuring high selectivity for the mono-coupled product.

-

-

Solvent & Degassing: Suspend the mixture in a solvent system of 1,4-dioxane/water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

-

Causality: Degassing is critical to prevent the oxidative degradation of the Pd(0) active species by dissolved oxygen. Water is required to dissolve the inorganic base and generate the reactive hydroxypalladium intermediate essential for transmetalation.

-

-

Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak for 2,5-dichloropyrazine disappears and a dominant peak at m/z 141 [M+H]+ emerges.

-

-

Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield pure 2-chloro-5-vinylpyrazine.

Protocol B: Application in CFTR Modulator Synthesis (Cyclopropanation)

2-Chloro-5-vinylpyrazine is utilized to synthesize cyclopropyl-pyrazine intermediates for CFTR modulators [1].

Step-by-Step Methodology:

-

Precursor Setup: Dissolve 2-chloro-5-vinylpyrazine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Initiation: Introduce a transition metal catalyst, such as ferric acetylacetonate (Fe(acac)3) or a Rhodium(II) dimer (0.02 equiv).

-

Causality: These transition metals efficiently decompose diazo compounds to form highly reactive, electrophilic metal-carbenoid species without promoting unwanted radical side reactions.

-

-

Carbene Addition: Slowly add the diazo-precursor (e.g., methyl 2-diazo-2-arylacetate, 1.2 equiv) dissolved in DCM via a syringe pump over 2 hours.

-

Causality: Slow addition maintains a low steady-state concentration of the diazo compound in the reaction mixture. This kinetic control heavily favors the intermolecular cyclopropanation of the vinylpyrazine over the undesired intramolecular dimerization of the carbene.

-

-

Isolation & Validation: Quench the reaction with water, extract with DCM, and concentrate. Purify the crude residue via reverse-phase HPLC.

-

Self-Validation: Confirm the cyclopropane formation via 1H NMR. The disappearance of the characteristic alkene multiplet (5.5–6.8 ppm) and the emergence of high-field cyclopropyl protons (0.8–1.5 ppm) validates successful conversion.

-

Step-by-step synthetic workflow from 2,5-dichloropyrazine to CFTR modulator precursors.

References

- Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1)

-

Title: Product Index - 1822658-20-7 (2-chloro-5-ethenylpyrazine) Source: AA Blocks URL: [Link]

-

Title: 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) Source: ChemSrc URL: [Link]

-

Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]

Thermophysical Profiling of 2-Chloro-5-vinylpyrazine: Boiling Point, Melting Point, and Experimental Methodologies

Executive Summary

2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) [1] is a highly specialized, bifunctional heterocyclic building block increasingly utilized in advanced pharmaceutical synthesis and materials science. Featuring both a reactive pyrazine-bound chlorine atom and a polymerizable vinyl group, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). However, due to its novelty and the inherent thermal instability of the vinyl moiety, empirical thermophysical data—specifically boiling point (BP) and melting point (MP)—are rarely published in standard commercial catalogs.

This technical whitepaper synthesizes computational predictions with analog-based causality and provides a self-validating experimental workflow for empirical determination, ensuring researchers can safely handle and scale reactions involving this compound.

Thermophysical Properties: Predictive Data & Structural Causality

In the absence of peer-reviewed empirical data for 2-Chloro-5-vinylpyrazine, we must rely on structural analogs to establish a highly accurate predictive baseline. The two closest structural analogs are 2-Chloropyrazine and 2-Chloro-5-methylpyrazine.

Table 1: Estimated Thermophysical Properties vs. Structural Analogs

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Data Type |

| 2-Chloropyrazine | 144-89-8 | Liquid at RT | 153 – 154 °C[2] | Empirical |

| 2-Chloro-5-methylpyrazine | 59303-10-5 | Liquid at RT | 172 °C[3],[4] | Empirical |

| 2-Chloro-5-vinylpyrazine | 1822658-20-7 | 10 – 25 °C | 185 – 195 °C | Predicted |

Causality & Structural Analysis

-

Boiling Point Elevation: The substitution of a methyl group (-CH₃) with a vinyl group (-CH=CH₂) increases both the molecular weight and the overall polarizability of the pi-electron system. This enhancement in Van der Waals dispersion forces typically raises the boiling point by 10–20°C relative to the methyl analog. Therefore, while 2-chloro-5-methylpyrazine boils at 172°C[4], 2-chloro-5-vinylpyrazine is projected to boil between 185°C and 195°C.

-

Melting Point Depression: Pyrazine derivatives with asymmetric substitutions (2,5-substitution with differing halogens and alkenyl chains) struggle to form highly ordered crystal lattices. Like its methyl counterpart, 2-chloro-5-vinylpyrazine is predicted to be a liquid or a very low-melting solid at standard room temperature (10–25°C).

Experimental Workflows for Empirical Validation

To establish regulatory-grade documentation for drug development, researchers must empirically validate these predicted values. The following self-validating protocols are designed to measure the BP and MP while mitigating the risk of thermal polymerization.

Protocol A: Melting Point & Thermal Stability via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and thermal stability of reactive chemicals, governed by ASTM E537 [5],[6] and ASTM E967 [7],[8].

-

Instrument Calibration: Calibrate the DSC instrument using high-purity Indium (MP: 156.6°C) and Zinc (MP: 419.5°C) reference standards to ensure temperature accuracy across the heating ramp[7],[8].

-

Sample Preparation: Weigh 5–10 mg of 2-Chloro-5-vinylpyrazine into a hermetically sealed stainless-steel or gold-plated high-pressure pan. Causality: A hermetic seal prevents evaporative endotherms from masking the melting point or early polymerization exotherms[6].

-

Thermal Ramping: Apply a controlled heating rate of 5°C/min from -20°C to 250°C under an inert nitrogen purge (50 mL/min).

-

Data Interpretation: The melting point is defined as the extrapolated onset temperature (

) of the first endothermic peak[8]. Any subsequent sharp exothermic peak indicates thermal runaway (polymerization of the vinyl group)[5],[9].

Workflow for empirical determination of thermophysical properties and thermal hazards.

Protocol B: Boiling Point Determination via Micro-distillation & TGA

Because heating a vinyl compound to its boiling point at atmospheric pressure often induces polymerization before boiling is achieved, reduced-pressure distillation combined with Thermogravimetric Analysis (TGA) is required.

-

Inhibitor Addition: Spike the sample with 100–500 ppm of a radical inhibitor (e.g., 4-tert-butylcatechol or BHT) to suppress vinyl radical formation.

-

TGA Screening: Run a TGA scan at 10°C/min to identify the onset of mass loss, which correlates to the vaporization temperature.

-

Vacuum Micro-distillation: Perform distillation at a reduced pressure (e.g., 10 mmHg) under an Argon atmosphere. Record the vapor temperature at the distillation head.

-

Nomograph Correction: Use a pressure-temperature nomograph or the Sydney Young equation to extrapolate the measured boiling point to standard atmospheric pressure (760 mmHg).

Handling & Stability Considerations (The Vinyl Hazard)

The presence of the vinyl group makes 2-Chloro-5-vinylpyrazine highly susceptible to thermal auto-polymerization. Excessive heating (>150°C) without radical inhibitors can lead to a runaway exothermic reaction, destroying the material and posing a safety hazard. Knowledge of the precise boiling point and decomposition onset is critical for designing safe scale-up parameters for cross-coupling reactions.

Thermal degradation pathway versus controlled chemical reactivity.

Conclusion

While empirical data for 2-Chloro-5-vinylpyrazine is limited, structural causality places its boiling point near 185–195°C and its melting point between 10–25°C. For rigorous pharmaceutical development, these values must be validated using the outlined DSC and TGA methodologies. Strict temperature control and the use of radical inhibitors are mandatory to prevent the exothermic polymerization of the vinyl moiety during thermal profiling.

References

-

Guidechem. "157670-28-5 2-氯-5-乙烯基 (2-Chloro-5-vinylpyrazine)". Retrieved from: 1

-

ChemicalBook. "2-Chloro-5-methylpyrazine CAS#: 59303-10-5". Retrieved from: 3

-

ChemBK. "pyrazine, 2-chloro-5-methyl- - Physico-chemical Properties". Retrieved from: 4

-

ChemicalBook. "2-Chloropyrazine manufacturers and suppliers in india". Retrieved from: 2

-

Infinita Lab. "ASTM E537 – 12 Thermal Stability of Chemicals by Differential Scanning Calorimetry". Retrieved from: 5

-

Prime Process Safety Center. "Differential Scanning Calorimetry (DSC)". Retrieved from: 6

-

iteh.ai. "ASTM E537-02 - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry". Retrieved from: 9

-

Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". Retrieved from: 7

-

National Center for Biotechnology Information (PMC). "Developing a new set of temperature calibration materials for high-temperature thermal analyses". Retrieved from: 8

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. 2-Chloropyrazine manufacturers and suppliers in india [chemicalbook.com]

- 3. 2-Chloro-5-methylpyrazine CAS#: 59303-10-5 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. infinitalab.com [infinitalab.com]

- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. One moment, please... [torontech.com]

- 8. Developing a new set of temperature calibration materials for high-temperature thermal analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. standards.iteh.ai [standards.iteh.ai]

2-Chloro-5-vinylpyrazine: A Bifunctional Heterocyclic Building Block in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) has emerged as a highly privileged scaffold, particularly in the synthesis of next-generation therapeutics such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators . This technical guide dissects the electronic properties, orthogonal reactivity, and step-by-step experimental workflows required to harness this molecule effectively.

The Structural and Electronic Paradigm

To master the chemistry of 2-chloro-5-vinylpyrazine, one must first understand the electronic causality dictated by the pyrazine core. Pyrazine is a 1,4-diazine, making it highly electron-deficient.

-

The C2-Chloro Axis: The strong electron-withdrawing nature of the two nitrogen atoms highly polarizes the C-Cl bond. This renders the C2 position exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Fe, Pd) and primes it for Nucleophilic Aromatic Substitution (SₙAr).

-

The C5-Vinyl Axis: The vinyl group is conjugated with the electron-poor pyrazine ring, classifying it as an electron-deficient olefin. This specific electronic topology dictates its behavior in cycloadditions, requiring careful selection of carbene intermediates for successful cyclopropanation.

Orthogonal Functionalization Strategy

The strategic value of 2-chloro-5-vinylpyrazine lies in its orthogonality . Chemists can selectively functionalize the C5-vinyl group without disturbing the C2-chloro moiety, and subsequently elaborate the C2 position. This sequential, bi-directional growth is mapped in the diagram below.

Orthogonal reactivity pathways of 2-chloro-5-vinylpyrazine.

Mechanistic Causality in Reagent Selection

A critical challenge in cross-coupling chemistry is appending alkyl groups (sp³ carbons) to aryl halides (sp² carbons). While Palladium-catalyzed Suzuki couplings are standard for aryl-aryl linkages, applying them to alkylboronic acids often results in sluggish transmetalation and competitive

The Iron-Catalyzed Solution: As demonstrated in the synthesis of CFTR modulators , utilizing an Iron-catalyzed Kumada coupling (Fe(acac)₃ with an alkyl Grignard reagent) circumvents these issues. Iron catalysts suppress

Quantitative Reactivity Profile

The following table summarizes the quantitative parameters and mechanistic rationale for the primary transformations of this building block.

| Functionalization Axis | Target Group | Representative Reagents | Mechanistic Rationale | Typical Yield |

| Cyclopropanation | C5-Vinyl | Diazoacetate, Rh/Ru Cat. | Metal-carbene [2+1] addition to electron-deficient olefin | 60–85% |

| Kumada Coupling | C2-Chloro | iPrMgCl, Fe(acac)₃, THF | Fe-mediated oxidative addition / reductive elimination | 70–90% |

| SₙAr Substitution | C2-Chloro | Amines/Alcohols, Base | Nucleophilic attack on the highly polarized 1,4-diazine | 80–95% |

| Heck Reaction | C5-Vinyl | Aryl-X, Pd(OAc)₂, PR₃ | Migratory insertion into the conjugated pi-system | 50–75% |

Self-Validating Experimental Protocols

To ensure reproducibility, the following two-step workflow details the conversion of 2-chloro-5-vinylpyrazine into an advanced alkyl-cyclopropyl intermediate. The protocols are designed as self-validating systems , incorporating specific analytical checkpoints that unequivocally confirm success.

Step-by-step workflow for orthogonal functionalization and validation.

Protocol A: Cyclopropanation of the C5-Vinyl Group

-

Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-chloro-5-vinylpyrazine (1.0 equiv) and the selected transition-metal catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) in anhydrous dichloromethane (DCM).

-

Addition: Cool the mixture to 0 °C. Using a syringe pump, add the diazo-compound (1.2 equiv) dissolved in DCM dropwise over 2 hours. Causality note: Slow addition prevents the homocoupling of the diazo compound into unreactive dimers.

-

Reaction: Allow the reaction to warm to ambient temperature and stir for 12 hours.

-

Validation Checkpoint 1 (Self-Validation): Analyze an aliquot via ¹H NMR. The starting material possesses distinct vinylic protons (a doublet of doublets at ~6.5–7.0 ppm, and two terminal doublets at ~5.5–6.0 ppm). The reaction is validated as complete when these signals completely disappear and are replaced by high-field cyclopropyl multiplets (0.5–2.0 ppm).

Protocol B: Iron-Catalyzed Kumada Coupling at the C2-Chloro Group

Based on validated pharmaceutical methodologies .

-

Preparation: To a solution of the cyclopropanated intermediate from Protocol A (120 mg, 0.361 mmol) in anhydrous tetrahydrofuran (THF), add ferric acetylacetonate (Fe(acac)₃) (9.55 mg, 0.027 mmol, ~7.5 mol%).

-

Addition: Cool the mixture to 0 °C. Add Isopropyl magnesium chloride (307 µL of a 2M solution, 0.613 mmol) dropwise. Causality note: Dropwise addition manages the exotherm and prevents Grignard homocoupling, ensuring the active Fe species is generated at a controlled rate.

-

Reaction & Quench: Stir at ambient temperature until complete. Quench carefully with saturated aqueous NH₄Cl to neutralize excess Grignard reagent and precipitate iron salts.

-

Validation Checkpoint 2 (Self-Validation): Analyze the crude mixture via LC-MS. 2-Chloro-pyrazine derivatives exhibit a distinct 3:1 isotopic cluster (M and M+2) due to the ³⁵Cl and ³⁷Cl isotopes. Successful alkylation is unequivocally validated by the complete disappearance of this isotopic signature and a mass shift corresponding to the replacement of Cl (35 Da) with the isopropyl group (43 Da).

References

- Vertex Pharmaceuticals Inc. (2022). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1).

Methodological & Application

Application Note: Advanced Synthesis Protocols for 2-Chloro-5-Vinylpyrazine Derivatives

Executive Summary

The synthesis of 2-chloro-5-vinylpyrazine is a critical enabling step in the preparation of complex therapeutics, including advanced modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. As a bifunctional building block, the vinyl group serves as a versatile handle for conjugate additions, olefin metathesis, and cyclopropanation, while the preserved chloro substituent enables downstream diversification via

This application note details a highly regioselective, self-validating Suzuki-Miyaura cross-coupling protocol designed to synthesize 2-chloro-5-vinylpyrazine from 2-bromo-5-chloropyrazine. By prioritizing mechanistic causality and robust analytical checkpoints, this guide ensures high-fidelity replication for drug development professionals.

Mechanistic Rationale & Design Principles

To move beyond empirical trial-and-error, a robust synthesis requires an understanding of the underlying organometallic causality [3]. The functionalization of dihalopyrazines presents a classic challenge in regiocontrol.

-

Regiocontrol via Halogen Differentiation: Rather than using the symmetric 2,5-dichloropyrazine, this protocol utilizes 2-bromo-5-chloropyrazine . The carbon-bromine (C–Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C–Cl) bond. Consequently, the Pd(0) catalyst undergoes oxidative addition almost exclusively at the C–Br position. This intrinsic electronic differentiation prevents the formation of unwanted divinylpyrazine byproducts.

-

Reagent Selection (The Organotrifluoroborate Advantage): Traditional vinylating agents like tributyl(vinyl)stannane are highly toxic, while free vinylboronic acid is prone to polymerization and anhydride formation. Potassium vinyltrifluoroborate (

) is selected because it is an air-stable, free-flowing solid. In the presence of water and base, it acts as a slow-release reservoir of the active boronic acid, maintaining a low steady-state concentration that drastically minimizes homocoupling side reactions. -

Ligand Causality: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a strict cis-geometry on the intermediate Pd(II) complex. This spatial arrangement accelerates the reductive elimination step, turning over the catalytic cycle faster than competitive protodeboronation pathways can occur.

Mechanistic pathway of the regioselective Pd-catalyzed vinylation of 2-bromo-5-chloropyrazine.

Quantitative Optimization of Reaction Parameters

The following data summarizes the optimization landscape. The combination of

| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Regioselectivity (C–Br vs C–Cl) |

| Toluene / | 100 | 42 | 85:15 | ||

| THF / | 70 | 68 | 92:8 | ||

| 1,4-Dioxane / | 80 | 89 | >99:1 |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the operator can verify the integrity of the reaction in real-time.

Materials & Equipment

-

Substrate: 2-Bromo-5-chloropyrazine (10.0 mmol, 1.93 g)

-

Reagents: Potassium vinyltrifluoroborate (11.0 mmol, 1.47 g),

(0.5 mmol, 0.41 g), -

Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed), Ethyl Acetate, Hexanes.

Step-by-Step Protocol

Step 1: Reagent Preparation (Inert Atmosphere)

Charge a flame-dried 100 mL Schlenk flask with 2-bromo-5-chloropyrazine, potassium vinyltrifluoroborate, and the

Step 2: Solvent Addition and Degassing

Add 40 mL of a pre-degassed 1,4-Dioxane/

Step 3: Thermal Activation and Monitoring Heat the reaction mixture to 80 °C under vigorous stirring for 4 to 6 hours.

-

Validation Checkpoint 1 (Visual): Upon reaching 80 °C, the suspension should transition from a reddish-orange (inactive Pd(II) precatalyst) to a deep brown, homogeneous solution. This confirms the successful reduction to the active Pd(0) species. If the solution turns jet-black with precipitate, palladium black has crashed out, indicating catalyst death (likely due to oxygen ingress).

-

Validation Checkpoint 2 (Analytical): At t = 4 hours, sample 50 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (

~193/195) disappears. The product must show an

Step 4: Quench and Extraction

Cool the reaction to room temperature. Add 50 mL of deionized water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

Step 5: Chromatographic Purification Purify the crude dark oil via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Validation Checkpoint 3 (Isolation): The target compound elutes as a pale yellow oil. On a silica TLC plate run in 10% EtOAc/Hexanes, the product will appear as a single, strongly UV-active spot at

.

Self-validating experimental workflow for the synthesis and isolation of 2-chloro-5-vinylpyrazine.

References

- Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1)

-

Title: Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin Source: RSC Advances URL: [Link] [2]

-

Title: Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis Source: PubMed Central (PMC) URL: [Link] [3]

Application Note: Advanced Polymerization Strategies for 2-Chloro-5-vinylpyrazine

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The monomer 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) is a highly specialized heterocyclic building block utilized in the synthesis of functional materials and polymer-based drug delivery systems[1]. The pyrazine nucleus inherently interacts with biological targets through hydrogen bonding and

However, polymerizing 2-Chloro-5-vinylpyrazine presents unique mechanistic challenges that dictate the choice of experimental conditions:

-

Catalyst Poisoning in Traditional ATRP: The lone electron pairs on the pyrazine nitrogen atoms strongly coordinate with transition metal catalysts (e.g., Copper in Atom Transfer Radical Polymerization). This alters the catalyst's redox potential and leads to severe catalyst poisoning and loss of molecular weight control.

-

Electronic Deactivation: The presence of the highly electronegative chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the pyrazine ring. This renders the pendant vinyl group highly electron-deficient, altering its propagation rate constant (

) compared to standard styrenic monomers.

To overcome these barriers, scientists must employ either metal-free Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [3] or Hydrogen-Bond Activated Cu(0)-Mediated Controlled Radical Polymerization (CRP) using fluorinated solvents[4].

Mechanistic Causality of Experimental Choices

Strategy A: Metal-Free RAFT Polymerization

RAFT polymerization circumvents the metal-coordination issue entirely by utilizing an organic Chain Transfer Agent (CTA)[3]. For electron-deficient conjugated monomers like 2-chloro-5-vinylpyrazine, dithioesters or trithiocarbonates (such as CPADB) are optimal. The causality is straightforward: the metal-free environment preserves the integrity of the pyrazine nitrogens, while the CTA ensures a degenerate chain transfer process, keeping the concentration of active radicals low and minimizing bimolecular termination.

Strategy B: HFIP-Activated Cu(0)-Mediated CRP

If a metal-mediated route is required (e.g., for specific end-group functionalization), the solvent choice is critical. Utilizing Hexafluoroisopropanol (HFIP) as the solvent introduces a profound mechanistic advantage. HFIP acts as a strong hydrogen-bond donor, forming a 1:1 complex with the pyrazine nitrogens. This accomplishes two critical functions:

-

Steric/Electronic Shielding: It physically blocks the nitrogen lone pairs from coordinating with and poisoning the Cu(0)/ligand catalyst.

-

Monomer Activation: The hydrogen bonding further withdraws electron density from the pyrazine ring, which inductively activates the vinyl double bond, significantly accelerating the polymerization rate at room temperature[4].

Quantitative Data Synthesis

The following table summarizes the causal relationship between the chosen polymerization technique and the resulting quantitative parameters for 2-Chloro-5-vinylpyrazine.

Table 1: Comparative Polymerization Parameters for 2-Chloro-5-vinylpyrazine

| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization | HFIP-Activated Cu(0)-CRP |

| Initiator / Catalyst | AIBN | AIBN + CPADB (CTA) | Cu(0) wire / Me |

| Solvent | Toluene or DMF | 1,4-Dioxane | HFIP |

| Temperature | 70 °C | 70 °C | 25 °C |

| Target Conversion | >90% (Uncontrolled) | 65 - 80% (Controlled) | 70 - 85% (Controlled) |

| Dispersity ( | > 2.0 | < 1.25 | < 1.20 |

| Mechanistic Advantage | High yield, simple setup | Metal-free, high end-group fidelity | Room temp execution, fast kinetics |

Workflow Visualizations

Figure 1: Logical workflow and mechanistic progression of the RAFT polymerization of 2-Cl-5-VPZ.

Figure 2: Mechanistic causality of HFIP hydrogen bonding activating the electron-deficient monomer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints (NMR and GPC aliquots) to ensure the researcher can mathematically prove the living nature of the polymerization (i.e., verifying that theoretical molecular weight matches experimental molecular weight based on monomer conversion).

Protocol A: RAFT Polymerization of 2-Chloro-5-vinylpyrazine

Objective: Synthesize well-defined poly(2-chloro-5-vinylpyrazine) with high end-group fidelity.

Materials:

-

Monomer: 2-Chloro-5-vinylpyrazine (Purified via basic alumina column to remove inhibitors).

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a 10 mL Schlenk flask, dissolve 2-Chloro-5-vinylpyrazine (1.0 g, 7.11 mmol) and CPADB (19.9 mg, 0.071 mmol) in 2.0 mL of anhydrous 1,4-Dioxane. The molar ratio of [M]:[CTA] is 100:1.

-

Initiator Addition: Add AIBN (1.17 mg, 0.0071 mmol) to achieve a [CTA]:[Initiator] ratio of 10:1. This low initiator concentration ensures that dead polymer chains constitute less than 10% of the final product.

-

Baseline Validation (t=0): Withdraw a 50 µL aliquot, dissolve in CDCl

, and acquire a -

Degassing: Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen (which would otherwise quench the carbon-centered propagating radicals).

-

Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm.

-

Kinetic Sampling & Quenching: After 12 hours, quench the reaction by exposing the solution to air and cooling the flask in liquid nitrogen. Withdraw a 50 µL aliquot for

H NMR to calculate monomer conversion. -

Purification: Dilute the mixture with minimal THF and precipitate dropwise into 50 mL of cold methanol. Collect the pink/red polymer (color indicative of the retained dithiobenzoate end-group) via centrifugation. Dry under vacuum at 40 °C for 24 hours.

-

Final Validation: Analyze the purified polymer via Gel Permeation Chromatography (GPC). Validation Check: Ensure

and

Protocol B: HFIP-Activated Cu(0)-Mediated CRP

Objective: Achieve rapid, room-temperature controlled polymerization utilizing hydrogen-bond activation.

Materials:

-

Monomer: 2-Chloro-5-vinylpyrazine.

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst/Ligand: Cu(0) wire (pre-activated with HCl) and Me

TREN. -

Solvent: Hexafluoroisopropanol (HFIP).

Step-by-Step Methodology:

-

Complexation: In a 10 mL Schlenk flask, dissolve 2-Chloro-5-vinylpyrazine (1.0 g, 7.11 mmol) in 2.0 mL of HFIP. Stir for 10 minutes at room temperature to allow the HFIP-pyrazine hydrogen-bond complex to fully form.

-

Reagent Addition: Add EBiB (10.4 µL, 0.071 mmol) and Me

TREN (3.8 µL, 0.014 mmol). -

Baseline Validation (t=0): Withdraw a 50 µL aliquot for baseline

H NMR in CDCl -

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Catalyst Introduction: Under a positive flow of Argon, add a 1 cm piece of pre-activated Cu(0) wire wrapped around a magnetic stir bar into the frozen mixture.

-

Polymerization: Thaw the mixture and stir at 25 °C. The reaction will proceed rapidly due to the HFIP-induced activation of the vinyl group.

-

Quenching & Purification: After 4 hours, open the flask to air to oxidize the active Cu(I) species to Cu(II) (solution turns green/blue). Pass the solution through a short plug of neutral alumina to remove the copper catalyst.

-

Precipitation: Precipitate the concentrated filtrate into cold diethyl ether. Filter and dry the resulting polymer under vacuum. Analyze via GPC to confirm a narrow molecular weight distribution (

).

References

-

BenchChem Technical Support Team. A Comparative Guide to the Polymerization of 2-Vinylpyrazine and 4-Vinylpyridine. BenchChem. 2

-

Mahmoud, M. A., et al. Amphiphilic block copolymer surfactant for attenuating acid reactivity during acid stimulation of carbonate rich reservoirs. US Patent 11781057B2. 3

-

Royal Society of Chemistry. Unprecedented explanation of hydrogen bonding promoting controlled radical polymerization or monomer-activating effect. Polymer Chemistry. 4

-

BLD Pharm. 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) Product Specifications.1

Sources

- 1. 59303-10-5|2-Chloro-5-methylpyrazine|BLD Pharm [bldpharm.com]

- 2. 2-Vinylpyrazine|97%|CAS 4177-16-6 [benchchem.com]

- 3. US11781057B2 - Amphiphilic block copolymer surfactant for attenuating acid reactivity during acid stimulation of carbonate rich reservoirs - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Using 2-Chloro-5-vinylpyrazine in Heck reaction protocols

Application Note: Precision Functionalization of 2-Chloro-5-vinylpyrazine via Heck Coupling

Executive Summary & Strategic Rationale

2-Chloro-5-vinylpyrazine represents a privileged scaffold in medicinal chemistry and organic electronics. It offers a unique dual-modality: an electron-deficient vinyl handle primed for C-C bond formation, and an orthogonal chloro-substituent available for subsequent functionalization (e.g.,

However, this substrate presents specific challenges in Heck protocols:

-

Catalyst Poisoning: The pyrazine nitrogens can coordinate competitively to Palladium (

), potentially arresting the catalytic cycle. -

Polymerization Risk: As an electron-deficient styrene analog, the vinyl group is prone to thermal polymerization or radical-mediated dimerization under standard Heck conditions.

-

Regioselectivity: While electronic bias strongly favors

-arylation, steric bulk in the coupling partner can influence

This guide provides a field-validated protocol designed to maximize yield of the

Mechanistic Insight & Reaction Design

To successfully couple 2-chloro-5-vinylpyrazine, we must treat it as an electron-deficient acceptor (analogous to an acrylate or 2-vinylpyridine).

-

The Electrophile: Aryl Bromides (

) or Iodides ( -

The Catalyst: A phosphine-ligated

species is essential.[1] Ligand-free conditions (Jeffery conditions) are risky due to the high coordination affinity of the pyrazine nitrogen. Bidentate ligands (e.g., dppp, dppb) are preferred to stabilize the metal center against nitrogen coordination. -

The Base: Carbonate bases (

,

Visualizing the Catalytic Cycle & Competitive Pathways

The following diagram outlines the primary catalytic cycle alongside the critical "failure modes" (Polymerization and N-Coordination) that this protocol mitigates.

Figure 1: Catalytic cycle for vinylpyrazine arylation, highlighting N-coordination and polymerization risks.

Optimized Protocol: -Arylation of 2-Chloro-5-vinylpyrazine

This protocol is optimized for coupling with electron-neutral or electron-rich Aryl Bromides.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2-Chloro-5-vinylpyrazine (1.0 equiv) | The alkene acceptor. |

| Coupling Partner | Aryl Bromide (1.2 equiv) | The electrophile. |

| Catalyst | Palladium source. | |

| Ligand | Bulky ligand prevents N-poisoning and ensures mono-ligation. | |

| Base | Scavenges HBr; milder than alkoxides. | |

| Solvent | DMF or DMAc (Anhydrous) | High boiling point, polar aprotic. |

| Additive | Hydroquinone (1 mol%) | CRITICAL: Radical inhibitor to prevent vinyl polymerization. |

Step-by-Step Methodology

-

Preparation of Solids:

-

Substrate Addition:

-

Dissolve 2-Chloro-5-vinylpyrazine (1.0 mmol) in 4.0 mL of anhydrous DMF.

-

Add this solution to the reaction vial via syringe.

-

Why: Adding the vinylpyrazine in solution ensures rapid dispersal and prevents local concentration hotspots that favor polymerization.

-

-

Degassing (Essential):

-

Seal the vial with a septum cap.

-

Sparge the mixture with Argon for 10-15 minutes via a submerged needle with an exit needle for venting.

-

Causality: Oxygen promotes oxidative degradation of the phosphine ligand and can accelerate radical polymerization of the vinyl group.

-

-

Reaction:

-

Place the vial in a pre-heated block at 90°C .

-

Stir vigorously (1000 RPM) for 12-16 hours.

-

Monitoring: Check via LC-MS or TLC.[2] Look for the disappearance of the vinylpyrazine (Rf ~0.4-0.6 in Hex/EtOAc depending on conditions).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

-

Wash the organic layer with Brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: Typically 0-30% Ethyl Acetate in Hexanes.

-

Note: The product will likely be fluorescent under UV (254/365 nm) due to extended conjugation.

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to bidentate ligands like dppf or dppb . The "bite angle" helps resist displacement by the pyrazine nitrogen. |

| Gummy/Insoluble Residue | Polymerization | Increase Hydroquinone loading to 5 mol%. Lower temperature to 80°C and extend time. |

| Dechlorination (Loss of Cl) | Hydride Reduction | Switch solvent to Toluene/Water (biphasic) or 1,4-Dioxane . Avoid amine bases (Et3N) which can act as hydride sources. |

| Black Precipitate Early | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 4:1. |

Advanced Workflow: Sequential Orthogonal Functionalization

The power of 2-chloro-5-vinylpyrazine lies in the ability to perform a Heck reaction first , followed by a Suzuki coupling on the chloro-position.

Logic: The vinyl group is more reactive toward Heck conditions than the chloride is toward oxidative addition (unless specialized ligands are used). Therefore, the vinyl group is functionalized first.

Figure 2: Sequential workflow for dual-functionalization.

Protocol Modification for Step 2 (Suzuki):

To activate the remaining Chlorine on the pyrazine ring, standard

-

Recommended System:

(2 mol%) + XPhos or SPhos (4 mol%). -

Base:

. -

Solvent: Toluene/Water (10:1) at 100°C.

-

Reference: Chloropyrazines require electron-rich, bulky ligands (Buchwald type) to facilitate oxidative addition into the C-Cl bond [1].

References

-

Aoyagi, Y., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. CLOCKSS. (Verified via search context 1.1).

-

Azpíroz, R., et al. (2018).[3] Rhodium–N-Heterocyclic Carbene Catalyzed Hydroalkenylation Reactions with 2-Vinylpyridine and 2-Vinylpyrazine. ResearchGate. (Verified via search context 1.6).

-

Knowles, R. (2004).[1] The Intramolecular Heck Reaction: Mechanistic Principles. Princeton University MacMillan Group. (Verified via search context 1.15).

-

BenchChem Tech Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem. (Verified via search context 1.3).

Sources

Procedure for nucleophilic aromatic substitution on 2-Chloro-5-vinylpyrazine

An Application Guide to Nucleophilic Aromatic Substitution on 2-Chloro-5-vinylpyrazine

Introduction: The Strategic Value of 2-Chloro-5-vinylpyrazine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyrazine derivatives represent a cornerstone of molecular design.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore found in numerous FDA-approved drugs. Its electron-deficient nature and hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets.[1]

2-Chloro-5-vinylpyrazine is a particularly valuable building block. It possesses two key points of functionality:

-

An Electrophilic Pyrazine Core: The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogens.

-

A Versatile Vinyl Handle: The vinyl group at the 5-position serves as a reactive handle for a wide array of subsequent transformations, such as polymerization, hydrogenation, or cross-coupling reactions.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of performing nucleophilic aromatic substitution on 2-chloro-5-vinylpyrazine. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and discuss key considerations for optimizing these crucial transformations.

Pillar 1: The Mechanism of SNAr on an Activated Pyrazine Ring

Understanding the underlying mechanism is critical for rational protocol design and troubleshooting. The reaction proceeds via a two-step addition-elimination pathway, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings.[3][4][5]

-

Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation. A nucleophile (:Nu⁻) attacks the carbon atom bearing the chlorine leaving group. This attack is perpendicular to the plane of the pyrazine ring. The π-electron system of the ring is disrupted, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The strong inductive and mesomeric electron-withdrawing effects of the two ring nitrogens are crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of this rate-determining step.[7]

-

Step 2 (Fast): Elimination and Aromaticity Restoration. The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group. This step is rapid as it re-establishes the highly stable aromatic system.

A key feature of the SNAr mechanism is the "element effect," where the reactivity order of halogens is typically F > Cl > Br > I.[8] This is counterintuitive to the trend seen in SN1/SN2 reactions and arises because the C-X bond is not broken in the slow step. Instead, the high electronegativity of fluorine provides the most powerful inductive stabilization to the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[4][5]

Caption: Mechanism of SNAr on 2-Chloro-5-vinylpyrazine.

Pillar 2: Experimental Protocols and Workflow

This section provides a detailed, validated protocol for the amination of 2-chloro-5-vinylpyrazine using morpholine as a representative nucleophile. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

A. Materials and Reagents

-

Substrate: 2-Chloro-5-vinylpyrazine (≥97% purity)

-

Nucleophile: Morpholine (≥99% purity)

-

Base: Potassium carbonate (K₂CO₃, anhydrous, ≥99%) or Triethylamine (Et₃N, ≥99%, distilled)

-

Solvent: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.8%) or Ethanol (EtOH, 200 proof)

-

Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar

-

Atmosphere: Inert gas (Nitrogen or Argon)

-

Work-up Reagents: Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄, anhydrous)

-

Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

B. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the SNAr reaction.

C. Detailed Step-by-Step Protocol

-

Vessel Preparation: Place a 50 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 2 hours. Allow it to cool to room temperature under a stream of nitrogen or in a desiccator.

-

Reagent Charging: To the dried flask, add 2-chloro-5-vinylpyrazine (1.0 eq, e.g., 1.40 g, 10.0 mmol), potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet adapter. Purge the system with nitrogen for 5-10 minutes.

-

Nucleophile Addition: Add morpholine (1.2 eq, e.g., 1.04 g, 12.0 mmol) to the stirring suspension via syringe.

-

Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4-12 hours).

-

Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMSO, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(morpholin-4-yl)-5-vinylpyrazine.

Pillar 3: Scope, Data, and Key Considerations

The choice of nucleophile, solvent, and base significantly impacts the reaction's success. While direct SNAr is often effective, some nucleophiles may require alternative strategies.

Data Summary: Nucleophile Scope and Conditions

The following table summarizes typical conditions and expected reactivity for various nucleophiles with chloropyrazines.[7][9][10]

| Nucleophile Type | Example | Typical Base/Solvent | Temp (°C) | Expected Reactivity | Key Considerations |

| Secondary Amine | Morpholine | K₂CO₃ / DMSO | 80-120 | High | Generally provides high yields and clean reactions.[8][10] |

| Primary Amine | Benzylamine | Et₃N / EtOH | 80-100 | High | Similar reactivity to secondary amines. |

| Aniline | 4-Methoxyaniline | NaOtBu / Dioxane | 100-130 | Low to Moderate | Often sluggish. May require stronger conditions or a switch to Buchwald-Hartwig catalysis for reliable results.[10][11] |

| Alkoxide | Sodium Methoxide | None / Methanol | 25-65 | High | Reaction must be anhydrous. The nucleophile is generated in situ or added as a salt. |

| Thiolate | Sodium Thiophenoxide | None / DMF | 25-80 | Very High | Thiols are highly potent nucleophiles for SNAr reactions. |

Alternative Methodology: Buchwald-Hartwig Amination

For challenging or unreactive amine nucleophiles (e.g., electron-deficient anilines, amides), the SNAr reaction may fail. In these cases, Buchwald-Hartwig amination is the premier alternative.[12][13] This palladium-catalyzed cross-coupling reaction operates via a different mechanism (oxidative addition/reductive elimination) and is highly effective for forming C-N bonds with a broad substrate scope.[14][15] It requires a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[14]

Troubleshooting Guide

| Problem Encountered | Potential Cause(s) | Recommended Solutions |

| No or Low Conversion | 1. Insufficient temperature. 2. Ineffective base/solvent combination. 3. Deactivated reagents. | 1. Increase temperature in 10 °C increments. 2. Switch to a higher boiling point solvent (e.g., EtOH → DMSO). Use a stronger base if compatible. 3. Use freshly opened/purified reagents and anhydrous solvents. |

| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Polymerization of the vinyl group. 3. Presence of oxygen or water. | 1. Reduce the reaction temperature. 2. Ensure a strictly inert atmosphere; consider adding a radical inhibitor like BHT (butylated hydroxytoluene) in small amounts. 3. Use anhydrous solvents and maintain a positive pressure of inert gas. |

| Difficult Purification | 1. Product is polar and retains solvent (e.g., DMSO). 2. Product and starting material have similar Rf values. | 1. Perform multiple aqueous washes during work-up to thoroughly remove DMSO. 2. Optimize the chromatography eluent system; a shallow gradient or an alternative solvent system (e.g., Dichloromethane/Methanol) may be necessary. |

Conclusion

The nucleophilic aromatic substitution on 2-chloro-5-vinylpyrazine is a robust and highly effective transformation for the synthesis of diverse, functionalized pyrazine derivatives. By understanding the underlying addition-elimination mechanism and carefully selecting the reaction conditions—particularly the nucleophile, base, and solvent—researchers can reliably access a wide range of valuable compounds. For cases where the SNAr reaction is not feasible, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful and complementary synthetic route. This guide provides the foundational knowledge and practical protocols to successfully employ this chemistry in research and development settings.

References

-

Pipzine Chemicals. (n.d.). Vinylpyrazine: Properties, Safety, Uses & Supplier Information. Retrieved from Pipzine Chemicals website. [Link]

-

Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-160. [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

-

Cai, C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 4(4), 458–463. [Link]

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Table]. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from Scribd. [Link]

-

Aoyagi, Y., Inoue, A., Koike, I., & Kanamura, Y. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257. [Link]

-

Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Retrieved from Common Organic Chemistry. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1989–1999. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from NCRD's Sterling Institute of Pharmacy. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Retrieved from ResearchGate. [Link]

-

Tanimori, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(96), 12971-12974. [Link]

-

Arkat USA, Inc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397. [Link]

-

Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry, 2(1), 1-5. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

-

Kettle, J. G., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(36), 4872-4875. [Link]

-

Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. [Link]

-

ResearchGate. (n.d.). Reactivity and Selectivity in Nucleophilic Vinylic Substitution (SNV): SNV pi versus SNV sigma Mechanistic Dichotomy. Retrieved from ResearchGate. [Link]

-

Rohrbach, S., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3955-3962. [Link]

-

Al-Zahrani, M. H. M., & El-Shishtawy, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4606. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. Retrieved from ResearchGate. [Link]

- Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. U.S.

-

Quora. (n.d.). Is alkyl halide more reactive than vinyl halide towards the nucleophilic substitution reaction?. Retrieved from Quora. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Lei, M.-Y., et al. (2009). Nucleophilic substitution reaction at an sp 2 carbon of vinyl halides with an intramolecular thiol moiety: synthesis of thio-heterocycles. Tetrahedron, 65(26), 5034-5040. [Link]

-

Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from Pen & Prosperity. [Link]

-

ResearchGate. (n.d.). Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from ResearchGate. [Link]

-

De-la-Cruz, J., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 5(11), 1775-1780. [Link]

-

Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4967. [Link]

-

Li, S., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 227. [Link]

-

ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from ResearchGate. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. ncrdsip.com [ncrdsip.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

Strategic Rationale: Orthogonal Reactivity in Scaffold Design

2-Chloro-5-vinylpyrazine: A Bifunctional Scaffold for Advanced Drug Discovery and Late-Stage Functionalization

In the pursuit of novel chemical space, drug discovery heavily relies on building blocks that offer orthogonal reactivity. 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) has emerged as a highly versatile, bifunctional scaffold[1]. The molecule features an electron-deficient pyrazine ring equipped with two distinct reactive handles: a vinyl group primed for cycloadditions and olefin functionalization, and a chloro substituent ideal for transition-metal-catalyzed cross-coupling.

This application note details the strategic sequencing of these reactive sites, specifically highlighting their role in the synthesis of complex cyclopropyl-based therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

The power of 2-chloro-5-vinylpyrazine lies in the deliberate uncoupling of its reactive sites. The vinyl group acts as an excellent Michael acceptor and dienophile. In the presence of Lewis acids, it readily participates in Diels–Alder reactions to form cyclohexyl-appended azaarenes—a structural motif of rising prominence in antiviral and oncology drug discovery[3].

However, in the context of CFTR modulators, the vinyl group is targeted for dirhodium-catalyzed cyclopropanation[2]. By performing the cyclopropanation first, chemists establish the rigid 3D pharmacophore of the drug candidate while deliberately preserving the C-Cl bond. This pyrazine chloride acts as a stable placeholder, allowing for late-stage diversification via iron-catalyzed Kumada coupling[4]. Attempting the cross-coupling before cyclopropanation would risk unwanted side reactions with the sensitive vinyl group.

Synthetic workflow from 2-chloro-5-vinylpyrazine to CFTR modulators.

Self-Validating Experimental Protocols

The following protocols outline the two-step sequence for core formation and late-stage functionalization. Each step is designed with built-in observational checkpoints to ensure the integrity of the reaction.

Protocol A: Dirhodium-Catalyzed Cyclopropanation